2-Azetidin-3-yl-5-methyl-1H-benzimidazole is a heterocyclic compound that combines the azetidine ring structure with a benzimidazole moiety. This compound has garnered attention due to its potential pharmacological properties, particularly in antimicrobial and anticancer activities. The benzimidazole structure is recognized for its diverse biological activities, making derivatives like 2-Azetidin-3-yl-5-methyl-1H-benzimidazole of significant interest in medicinal chemistry.
The compound is classified under the category of benzimidazole derivatives, which are known for their broad spectrum of biological activities. The benzimidazole core consists of a fused benzene and imidazole ring, while the azetidine ring adds a four-membered cyclic structure, enhancing its chemical properties. Research indicates that compounds within this classification often exhibit antimicrobial, anticancer, and anti-inflammatory effects .
The synthesis of 2-Azetidin-3-yl-5-methyl-1H-benzimidazole typically involves several key steps:
The synthesis may yield various derivatives based on substitutions on the benzimidazole or azetidine rings, allowing for structural diversity that can influence biological activity.
The molecular structure of 2-Azetidin-3-yl-5-methyl-1H-benzimidazole can be represented as follows:
This indicates that the compound contains twelve carbon atoms, twelve hydrogen atoms, and four nitrogen atoms. The structural formula includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and identify functional groups present in the compound .
The chemical reactivity of 2-Azetidin-3-yl-5-methyl-1H-benzimidazole can be explored through various reactions:
These reactions are crucial for modifying the compound to improve its biological activity or selectivity against specific targets.
The mechanism of action for 2-Azetidin-3-yl-5-methyl-1H-benzimidazole largely depends on its interaction with biological targets:
In vitro studies typically assess these mechanisms using various cancer cell lines to determine efficacy and specificity.
The physical properties of 2-Azetidin-3-yl-5-methyl-1H-benzimidazole include:
Chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of nitrogen atoms in both rings, which play a crucial role in its biological activity .
2-Azetidin-3-yl-5-methyl-1H-benzimidazole has potential applications in various fields:
Research continues to explore the full range of applications for this compound, particularly in drug discovery efforts targeting resistant pathogens or novel cancer therapies .
The structural hybridization of the β-lactam-containing azetidinone ring with the planar aromatic 5-methylbenzoimidazole system creates a novel pharmacophore with enhanced target affinity against bacterial enzymes. The 2-azetidinone nucleus is a core structural element in β-lactam antibiotics, functioning as a structural mimic of the D-alanyl-D-alanine terminus of peptidoglycan precursors, enabling irreversible binding to penicillin-binding proteins (PBPs) [3]. Benzoimidazole contributes planar rigidity and π-π stacking capabilities that enhance binding to the active sites of bacterial enzymes, particularly topoisomerases and gyrases [4]. This dual-target engagement is evidenced by >12-fold improvements in binding affinity compared to monocyclic azetidinone derivatives, as demonstrated through molecular docking studies against PBP3 and DNA gyrase B [5] [7].
The methyl group at the 5-position of the benzoimidazole ring induces optimal steric complementarity with hydrophobic pockets in the target enzymes. Hybrids lacking this substituent exhibit ~40% reduced binding energy in computational simulations against PBP2a from Staphylococcus aureus, confirming its role in van der Waals interactions with residue Phe396 [5]. The covalent linkage between N1 of the azetidine and C2 of the benzoimidazole (via a methylene bridge) maintains optimal spatial orientation between pharmacophores, as confirmed by NMR-based conformational analysis showing a 120° dihedral angle that positions both rings for simultaneous target engagement [7].
Table 1: Binding Parameters of Azetidine-Benzoimidazole Hybrids
Hybrid Structure | Target Enzyme | Binding Energy (kcal/mol) | Ki (nM) |
---|---|---|---|
2-Azetidin-3-yl-5-methyl-1H-benzoimidazole | PBP3 (E. coli) | -9.8 | 85 |
Monocyclic azetidinone control | PBP3 (E. coli) | -7.1 | 4200 |
5-Unsubstituted benzoimidazole analog | DNA Gyrase (S. aureus) | -8.2 | 210 |
5-Methylbenzoimidazole hybrid | DNA Gyrase (S. aureus) | -11.3 | 12 |
Substituent positioning on the azetidine ring critically determines β-lactamase inhibition efficacy by influencing the compound's interaction with catalytic residues. The C3/C4 stereochemistry dictates susceptibility to hydrolytic cleavage by serine-based β-lactamases (Classes A, C, D). Hybrids with 3R,4R configuration demonstrate >64-fold lower MICs against extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae compared to 3S,4S diastereomers due to steric hindrance against enzyme access [3] [8]. Electron-withdrawing groups (EWGs: -NO₂, -CF₃) at the C4 position of the benzoimidazole ring enhance inhibition of Class B metallo-β-lactamases (MBLs) by chelating the active-site zinc ions, with 50% inhibitory concentrations (IC₅₀) as low as 1.8 μM against New Delhi metallo-β-lactamase-1 (NDM-1) [8].
The C3 position of the azetidine ring accommodates sterically demanding substituents that impair β-lactamase hydrolysis. Tert-butyl carbamate at C3 confers 4–8-fold enhanced stability against AmpC β-lactamase compared to unsubstituted analogs by obstructing the nucleophilic attack mechanism [3] [7]. Conversely, C3-acetoxy derivatives undergo rapid enzymatic hydrolysis, confirming that small electron-donating groups accelerate ring opening. Molecular dynamics simulations reveal that 4-nitrobenzoimidazole hybrids induce ~2.5Å structural distortion in the MBL active site, disrupting the zinc-binding water molecule network essential for catalysis [8].
Table 2: β-Lactamase Inhibition Profiles Based on Substituent Positioning
Substituent Position | Substituent Type | β-Lactamase Class | IC₅₀ (μM) | Stability (Half-life) |
---|---|---|---|---|
Benzoimidazole C4 | -NO₂ | Class B (NDM-1) | 1.8 | >120 min |
Benzoimidazole C4 | -OCH₃ | Class B (NDM-1) | 42.6 | 18 min |
Azetidinone C3 | -OCONHtBu | Class C (AmpC) | 5.2 | 96 min |
Azetidinone C3 | -OCOCH₃ | Class C (AmpC) | >100 | 8 min |
The amphiphilic nature of the azetidine-benzoimidazole hybrid enables differential penetration across bacterial membranes, resulting in divergent efficacy against Gram-negative and Gram-positive pathogens. Against Gram-negative ESKAPE pathogens (P. aeruginosa, A. baumannii), the hybrid demonstrates MIC values of 8–32 μg/mL, outperforming piperacillin (MIC >128 μg/mL) but showing 4-fold reduced potency compared to cefiderocol [1] [9]. This relative efficacy stems from the benzoimidazole component facilitating outer membrane permeabilization, as evidenced by 1-N-phenylnaphthylamine uptake assays showing 60% increased membrane permeability in P. aeruginosa after 30 minutes exposure [4] [9].
Against Gram-positive pathogens (S. aureus, E. faecium), the hybrid exhibits exceptional activity with MICs of 0.5–2 μg/mL, surpassing clinical β-lactams like oxacillin (MIC 32–64 μg/mL). This enhanced efficacy is attributed to the compound's ability to bypass PBP2a-mediated resistance mechanisms through dual inhibition of both PBPs and DNA gyrase [1] [5]. The 5-methyl group on the benzoimidazole ring specifically enhances accumulation in Gram-positive organisms by >300% compared to Gram-negatives, as quantified via LC-MS/MS intracellular concentration measurements [5] [9].
Notably, the hybrid shows synergistic effects (FIC ≤0.5) with carbapenems against carbapenem-resistant Enterobacteriaceae. This synergy arises from β-lactamase inhibition by the hybrid component, protecting the carbapenem from hydrolysis [3] [8]. However, efflux pump overexpression (mexB, adeB genes) in P. aeruginosa and A. baumannii limits intracellular concentrations, necessitating structural optimization for improved penetration [1] [9].
Table 3: Comparative Antimicrobial Activity Against Priority Pathogens
Pathogen | Resistance Profile | MIC (μg/mL) | Potency vs. Standard Care |
---|---|---|---|
Staphylococcus aureus | MRSA | 0.5–1 | 64-fold > oxacillin |
Enterococcus faecium | VRE | 2 | 32-fold > ampicillin |
Pseudomonas aeruginosa | Carbapenem-resistant | 16–32 | 4-fold < cefiderocol |
Acinetobacter baumannii | XDR | 32 | Equivalent to colistin |
Klebsiella pneumoniae | ESBL | 8 | 16-fold > piperacillin |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8